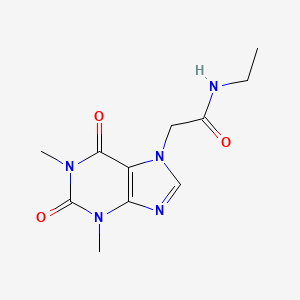
bis(3-amino-4-methoxyphenyl)methanone
Vue d'ensemble
Description
Bis(3-amino-4-methoxyphenyl)methanone, also known as BAMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BAMM has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of bis(3-amino-4-methoxyphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been reported to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation and cancer. This compound has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a critical role in the pathogenesis of various diseases. This compound has also been reported to modulate the expression of various genes involved in inflammation and cancer. Additionally, this compound has been shown to have a protective effect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-amino-4-methoxyphenyl)methanone has several advantages for lab experiments. It has been reported to have a high yield and purity, making it suitable for large-scale synthesis. Additionally, this compound has been shown to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on bis(3-amino-4-methoxyphenyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of this compound involves the reaction of 3-amino-4-methoxybenzaldehyde with acetone in the presence of a catalytic amount of hydrochloric acid. This compound has several advantages for lab experiments, including high yield and purity. However, its low solubility in aqueous solutions is a limitation. Future research on this compound could lead to the development of more effective drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Bis(3-amino-4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been reported to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
bis(3-amino-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-5-3-9(7-11(13)16)15(18)10-4-6-14(20-2)12(17)8-10/h3-8H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHONQTZEHHWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353852 | |
| Record name | 3,3'-diamino-4,4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71969-51-2 | |
| Record name | 3,3'-diamino-4,4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)




![2-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5681192.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)


![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)

